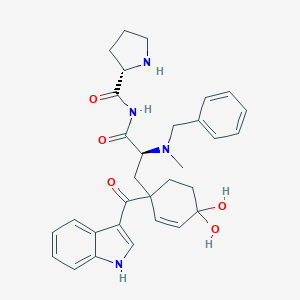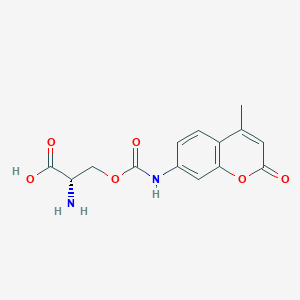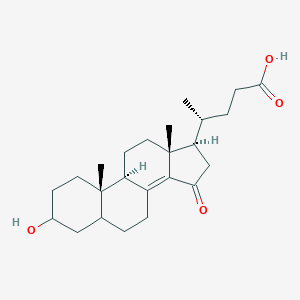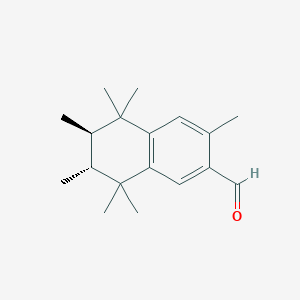
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide, also known as MTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTP is a small molecule inhibitor of a protein called Sec61, which is involved in protein translocation across the endoplasmic reticulum (ER) membrane.
Mécanisme D'action
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide inhibits the function of Sec61, which is a protein channel involved in the translocation of nascent proteins across the ER membrane. By inhibiting Sec61, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis in cancer cells. N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide also inhibits the replication of HCV by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide reduces ER stress and oxidative stress, leading to neuroprotection.
Biochemical and Physiological Effects:
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have various biochemical and physiological effects. In cancer, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide induces ER stress and activates the UPR, leading to the inhibition of protein translation and induction of apoptosis. N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide also inhibits the growth and proliferation of cancer cells. In viral infections, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide inhibits the replication of viruses by blocking the translocation of viral proteins across the ER membrane. In neurological disorders, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide reduces ER stress and oxidative stress, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for Sec61. However, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide also has some limitations, including its toxicity at high concentrations and its potential off-target effects.
Orientations Futures
There are several future directions for N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide research, including the development of more potent and selective inhibitors of Sec61, the investigation of the role of Sec61 in various diseases, and the development of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide as a therapeutic agent for cancer, viral infections, and neurological disorders. Additionally, the potential off-target effects of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide need to be further investigated to ensure its safety and efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 2-(4-morpholinyl)-5-trifluoromethylbenzaldehyde, which is then reacted with propionic anhydride to obtain N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide. The synthesis of N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been described in detail in a research paper published in the Journal of Medicinal Chemistry.
Applications De Recherche Scientifique
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. In cancer, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to inhibit the growth and proliferation of cancer cells by inducing ER stress and activating the unfolded protein response (UPR). N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has also been shown to have antiviral activity against hepatitis C virus (HCV) by inhibiting viral protein translation and replication. In neurological disorders, N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide has been shown to have neuroprotective effects by reducing ER stress and oxidative stress.
Propriétés
Nom du produit |
N-(2-Morpholin-4-yl-5-trifluoromethyl-phenyl)-propionamide |
|---|---|
Formule moléculaire |
C14H17F3N2O2 |
Poids moléculaire |
302.29 g/mol |
Nom IUPAC |
N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]propanamide |
InChI |
InChI=1S/C14H17F3N2O2/c1-2-13(20)18-11-9-10(14(15,16)17)3-4-12(11)19-5-7-21-8-6-19/h3-4,9H,2,5-8H2,1H3,(H,18,20) |
Clé InChI |
LCFBAENDBFENQW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
SMILES canonique |
CCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(2-chlorophenyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B238270.png)









![2-[(2-chloro-4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B238312.png)